4-(Aminomethyl)benzoyl chloride
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Overview
Description
4-(Aminomethyl)benzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where an aminomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(aminomethyl)benzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve higher yields and purity. The specific details of industrial production methods may vary depending on the manufacturer and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives, such as amides or esters.
Oxidation Reactions: The major products include oxidized derivatives like amides.
Reduction Reactions: The major products are reduced forms of the original compound.
Scientific Research Applications
4-(Aminomethyl)benzoyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A related compound with a similar structure but without the aminomethyl group.
4-(Chloromethyl)benzoyl Chloride: Another related compound with a chloromethyl group instead of an aminomethyl group.
Uniqueness
4-(Aminomethyl)benzoyl chloride is unique due to the presence of the aminomethyl group, which imparts different reactivity and properties compared to other benzoyl chloride derivatives. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
4-(aminomethyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLIYRDGWPUNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598990 |
Source
|
Record name | 4-(Aminomethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80610-53-3 |
Source
|
Record name | 4-(Aminomethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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